N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Descripción
N-(4-methyl-1,3-thiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group, a dihydropyridazinone core linked to a thiophene moiety, and a butanamide spacer.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-11-10-24-16(17-11)18-14(21)5-2-8-20-15(22)7-6-12(19-20)13-4-3-9-23-13/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQSZDVGTSZDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)
- Structure: Shares the 4-methyl-1,3-thiazol-2-yl group but replaces the dihydropyridazinone-thiophene moiety with a pyridinyl-phenylacetamide chain.
- Pharmacological Profile : A potent antiviral agent targeting herpes simplex virus (HSV) via inhibition of the viral helicase-primase complex. Patented for oral and vaginal formulations .
4-[6-Oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide
- Structure: Features a dihydropyridine core instead of dihydropyridazinone and a tetrazole-containing aromatic system .
- Functional Implications : The tetrazole group introduces strong hydrogen-bonding capacity, which could influence target binding kinetics compared to the thiophene group in the target compound.
Table 1: Comparative Pharmacological Data
Research Findings and Implications
- Pritelivir : Demonstrated efficacy in HSV treatment, with a half-maximal effective concentration (EC₅₀) of 0.03 µM in vitro . The methylthiazole group in both Pritelivir and the target compound may contribute to metabolic stability.
- Physicochemical Properties : The thiophene group in the target compound likely increases lipophilicity (clogP ~3.2 predicted) compared to Pritelivir’s sulfamoyl group (clogP ~2.1), which could affect blood-brain barrier penetration.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
